molecular formula C20H24O5 B1256976 Eriocalyxin B CAS No. 84745-95-9

Eriocalyxin B

Número de catálogo: B1256976
Número CAS: 84745-95-9
Peso molecular: 344.4 g/mol
Clave InChI: RTIKCEKESDRWAE-UJVKWQRCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Eriocalyxin B is a natural ent-kaurane diterpenoid compound extracted from the traditional Chinese herb Isodon eriocalyx var. laxiflora, belonging to the family Lamiaceae . This compound has garnered significant attention due to its multiple biological activities, including anti-tumor and anti-inflammatory properties .

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanisms of Action

Eriocalyxin B exhibits potent anticancer effects through various mechanisms, primarily focusing on inhibiting angiogenesis, inducing apoptosis, and modulating cell signaling pathways.

  • Inhibition of Angiogenesis : this compound has been shown to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis. In studies involving zebrafish embryos and human umbilical vein endothelial cells, treatment with this compound significantly reduced blood vessel formation and cell proliferation associated with angiogenesis. It achieved this by blocking the phosphorylation of VEGF receptor-2, thereby disrupting downstream signaling pathways critical for angiogenesis .
  • Induction of Apoptosis : Research indicates that this compound induces apoptosis in various cancer cell lines, including prostate cancer and acute myeloid leukemia cells. The compound triggers mitochondrial instability and activates caspase-3, leading to programmed cell death. Notably, it downregulates anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax .
  • Autophagy Modulation : In prostate cancer cells, this compound also induces autophagy alongside apoptosis. This dual action is facilitated through the inhibition of the Akt/mTOR signaling pathway, which plays a crucial role in cell survival and growth .

Neuroprotective Effects

This compound has demonstrated neuroprotective properties, particularly in models of neuroinflammation and ischemic injury.

  • Microglial Activation Suppression : In studies involving mice with Parkinson's disease, this compound was found to suppress microglial overactivation, which is known to exacerbate neuroinflammation. By modulating the NF-κB signaling pathway, this compound reduces neuroinflammatory responses and protects neuronal integrity following ischemic events .
  • Ischemic Stroke Models : this compound has been investigated for its protective effects against ischemic cerebral injury. In animal models subjected to middle cerebral artery occlusion, the compound was administered post-surgery and was shown to mitigate neurological deficits by regulating inflammatory responses .

Case Studies

The following table summarizes key studies that highlight the applications of this compound in various research contexts:

Study ReferenceApplication AreaKey Findings
Cancer (Breast)Inhibited VEGF-induced angiogenesis; reduced tumor growth in mouse models.
Cancer (Prostate)Induced apoptosis and autophagy; inhibited Akt/mTOR pathway in prostate cancer cells.
Cancer (Leukemia)Induced apoptosis in t(8;21) leukemia cells; involved NF-κB modulation.
NeuroprotectionSuppressed microglial activation; mitigated ischemic injury in stroke models.
Cancer (Triple Negative Breast)Inhibited metastasis; demonstrated efficacy in both in vitro and in vivo models.

Mecanismo De Acción

Eriocalyxin B (EriB) is a natural ent-Kaurene diterpenoid extracted from the traditional Chinese herb Isodon eriocalyx . It has been recognized for its potent anticancer and anti-inflammatory activities .

Target of Action

EriB primarily targets the Nuclear Factor kappa B (NF-κB) . NF-κB is a transcriptional factor that plays a critical role in cell survival and inflammatory processes . It has become a target for intense drug development for the treatment of cancer, inflammatory, and autoimmune diseases .

Mode of Action

EriB inhibits the proliferation of cancer cells by prompting apoptosis, arresting the cell cycle, and modulating cell signaling pathways . It selectively inhibits NF-κB activity by targeting multiple steps of the NF-κB activation pathway . It interferes with the binding of both p65 and p50 subunits to the response element in a noncompetitive manner .

Biochemical Pathways

The regulation of signaling pathways in cancerous cells by EriB involves the modulation of various apoptosis-related factors (Bak, Bax, caspases, XIAP, survivin, and Beclin-1), transcriptional factors (NF-κB, STAT3, Janus-activated kinase 2, Notch, AP-1, and lκBα), enzymes (cyclooxygenase 2, matrix metalloproteinase 2 [MMP-2], MMP-9, and poly (ADP-ribose) polymerase), cytokines, and protein kinases (mitogen-activated protein kinase and ERK1/2) .

Result of Action

EriB exhibits anticancer effects against various types of cancer, including breast, pancreatic, leukemia, ovarian, lung, bladder, and colorectal cancer . It inhibits the transcription of NF-κB downstream gene products, including cyclooxygenase-2 and inducible nitric-oxide synthase, induced by tumor necrosis factor-α or lipopolysaccharide in macrophages and hepatocarcinoma cells .

Action Environment

It is known that erib is a natural entity and its extraction from the traditional chinese herb isodon eriocalyx suggests that it may have evolved to be effective in the natural environment where the herb grows .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Eriocalyxin B can be synthesized through various methods. One common approach involves dissolving this compound in solvents such as ethanol, methanol, or acetone to obtain an this compound solution . The solution is then subjected to specific reaction conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound often involves the preparation of a nanosuspension. This method includes combining this compound with a surface-active agent, an additive, and a drying supporting agent in a specific weight ratio . The resulting nanosuspension enhances the solubility and stability of this compound, making it suitable for therapeutic applications.

Análisis De Reacciones Químicas

Types of Reactions: Eriocalyxin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound include derivatives with enhanced anti-tumor and anti-inflammatory properties. These derivatives are often more potent and have improved pharmacokinetic profiles.

Comparación Con Compuestos Similares

Eriocalyxin B is unique among ent-kaurane diterpenoids due to its potent biological activities and specific molecular targets. Similar compounds include:

This compound stands out due to its ability to modulate multiple signaling pathways and its potential for therapeutic applications in various diseases.

Actividad Biológica

Eriocalyxin B (EriB), a natural diterpenoid compound derived from Rabdosia eriocalyx, has garnered significant attention in recent years due to its diverse biological activities, particularly in the fields of oncology and neuroprotection. This article explores the mechanisms through which EriB exerts its effects, supported by various studies and findings.

This compound exhibits a multifaceted mechanism of action, primarily influencing apoptosis, inflammation, and angiogenesis.

1. Induction of Apoptosis

EriB has been shown to induce apoptosis in various cancer cell lines, particularly in acute myeloid leukemia (AML). In a study involving the Kasumi-1 cell line, EriB treatment led to:

  • Downregulation of Anti-apoptotic Proteins : Significant decreases in Bcl-2 and Bcl-X_L levels were observed, indicating a shift towards pro-apoptotic signaling pathways. This was accompanied by mitochondrial instability and caspase-3 activation, which are critical markers of apoptosis .
  • NF-κB Inhibition : EriB inhibited NF-κB activation by preventing its nuclear translocation, thereby promoting cell death in sensitive leukemia cells .

2. Anti-inflammatory Effects

EriB also demonstrates potent anti-inflammatory properties. A study on ischemic stroke models revealed that EriB:

  • Reduced Neuroinflammation : By suppressing microglial overactivation, EriB mitigated neuronal injury and improved outcomes in mice subjected to permanent middle cerebral artery occlusion (pMCAO). This effect was linked to the modulation of the NF-κB signaling pathway, which is crucial in inflammatory responses .
  • Decreased Cytokine Levels : EriB treatment resulted in lowered levels of pro-inflammatory cytokines such as TNF-α and IL-6, further supporting its role as an anti-inflammatory agent .

3. Anti-angiogenic Activity

Research indicates that EriB inhibits angiogenesis through modulation of vascular endothelial growth factor receptor 2 (VEGFR-2) signaling:

  • Inhibition of Tumor Vascularization : In vivo studies demonstrated that EriB reduced tumor growth and angiogenesis in breast cancer models by interfering with VEGF-induced signaling pathways .
  • Gene Expression Modulation : EriB treatment affected over 1500 genes related to cell adhesion and angiogenesis, suggesting a broad impact on tumor microenvironment interactions .

Case Studies and Experimental Findings

Several studies have elucidated the biological activities of this compound across different conditions:

Study FocusFindingsReference
Apoptosis in AMLInduced apoptosis via NF-κB inhibition and downregulation of Bcl-2 family proteins
NeuroprotectionAlleviated ischemic injury by limiting microglial activation
AngiogenesisInhibited VEGF signaling, reducing tumor vascularization
Prostate CancerInduced apoptosis and autophagy via Akt/mTOR pathway inhibition

Propiedades

IUPAC Name

(1S,2S,5R,8S,9S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-10-11-4-5-12-18-9-25-20(24,19(12,8-11)15(10)22)16(23)14(18)17(2,3)7-6-13(18)21/h6-7,11-12,14,16,23-24H,1,4-5,8-9H2,2-3H3/t11-,12+,14-,16+,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIKCEKESDRWAE-UJVKWQRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC(=O)C23C1C(C(C45C2CCC(C4)C(=C)C5=O)(OC3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=CC(=O)[C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H](C4)C(=C)C5=O)(OC3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317705
Record name Eriocalyxin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84745-95-9
Record name Eriocalyxin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84745-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eriocalyxin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eriocalyxin B
Reactant of Route 2
Eriocalyxin B
Reactant of Route 3
Eriocalyxin B
Reactant of Route 4
Eriocalyxin B
Reactant of Route 5
Eriocalyxin B
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Eriocalyxin B

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.